molecular formula C12H17NO2 B14517573 Carbamic acid, butylphenyl-, methyl ester CAS No. 62604-09-5

Carbamic acid, butylphenyl-, methyl ester

Cat. No.: B14517573
CAS No.: 62604-09-5
M. Wt: 207.27 g/mol
InChI Key: QQHJOLFBIPVCMS-UHFFFAOYSA-N
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Description

Methyl N-butyl-N-phenylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its unique chemical properties and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-butyl-N-phenylcarbamate can be synthesized through various methods. One common method involves the reaction of phenyl isocyanate with butyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of methyl N-butyl-N-phenylcarbamate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-butyl-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-butyl-N-phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-butyl-N-phenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-phenylcarbamate
  • Ethyl N-butyl-N-phenylcarbamate
  • Propyl N-butyl-N-phenylcarbamate

Uniqueness

Methyl N-butyl-N-phenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it a preferred choice in various applications .

Properties

CAS No.

62604-09-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl N-butyl-N-phenylcarbamate

InChI

InChI=1S/C12H17NO2/c1-3-4-10-13(12(14)15-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

QQHJOLFBIPVCMS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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